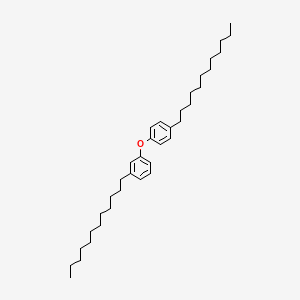
1-(Methoxymethoxy)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a member of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is a clear, colorless liquid with a mild, pleasant odor and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Methoxymethoxy)pentane can be synthesized through the reaction of pentanol with methoxymethyl chloride in the presence of a base such as sodium methoxide . The reaction typically involves the following steps:
Preparation of Sodium Methoxide: Sodium is dissolved in absolute methanol to form sodium methoxide.
Reaction with Methoxymethyl Chloride: The sodium methoxide solution is added to a mixture of pentanol and methoxymethyl chloride. The reaction mixture is then refluxed for about an hour.
Neutralization and Workup: The reaction mixture is neutralized with concentrated hydrochloric acid, and the product is extracted and purified by distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1-(Methoxymethoxy)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxymethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Methoxymethoxy)pentane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethoxy)pentane involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and reaction of other compounds. Its methoxymethoxy group can undergo cleavage, releasing methanol and forming reactive intermediates that participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxypentane: Similar structure but lacks the methoxymethoxy group.
Pentyl methyl ether: Another name for 1-(Methoxymethoxy)pentane.
Amyl methyl ether: Similar compound with slight structural variations.
Uniqueness
This compound is unique due to its methoxymethoxy functional group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in specific synthetic and industrial applications where other ethers may not be as effective .
Propiedades
Número CAS |
71739-39-4 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
1-(methoxymethoxy)pentane |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-6-9-7-8-2/h3-7H2,1-2H3 |
Clave InChI |
ZHZJQLFPBLCILI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


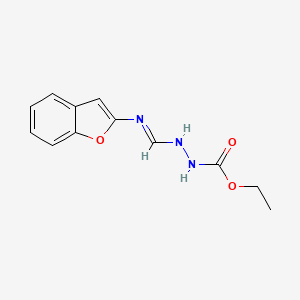

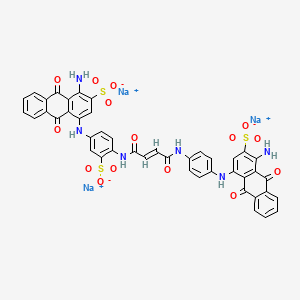
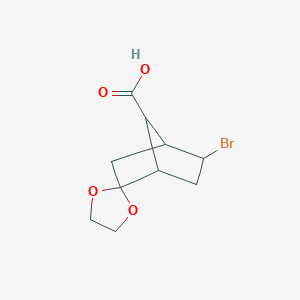
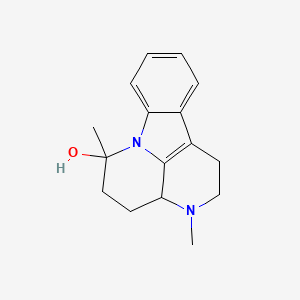
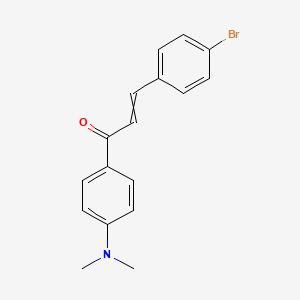
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
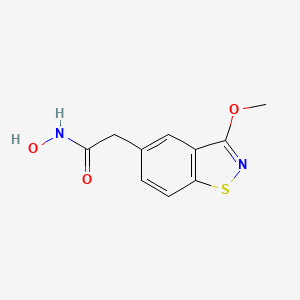
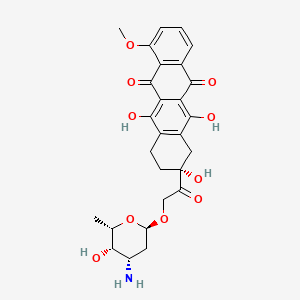
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
